2-(2-ethylphenyl)pyrazol-3-amine
Overview
Description
2-(2-ethylphenyl)pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group attached to the phenyl ring, which is connected to the pyrazole ring. The presence of the ethyl group can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenyl)pyrazol-3-amine typically involves the reaction of 2-ethylphenylhydrazine with a suitable α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylphenyl)pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives.
Scientific Research Applications
2-(2-ethylphenyl)pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2H-pyrazol-3-ylamine
- 2-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine
- 2-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine
Uniqueness
2-(2-ethylphenyl)pyrazol-3-amine is unique due to the presence of the ethyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2-ethylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-2-9-5-3-4-6-10(9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3 |
InChI Key |
FSUXVENMPXTAHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CC=N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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